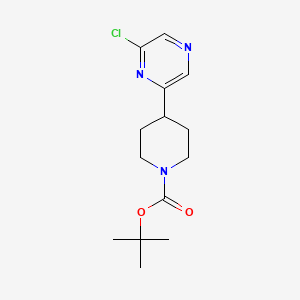

Tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate

Description

Tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate is a heterocyclic organic compound featuring a piperidine ring substituted with a 6-chloropyrazine moiety and a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances solubility and stability during synthetic processes, making this compound a valuable intermediate in pharmaceutical and agrochemical research. Its molecular formula is inferred as C₁₄H₁₈ClN₃O₂ (based on structural analogs in ), with a molecular weight of approximately 299.77 g/mol. The 6-chloropyrazine ring contributes electron-withdrawing properties, influencing reactivity and binding interactions in downstream applications.

Properties

IUPAC Name |

tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-6-4-10(5-7-18)11-8-16-9-12(15)17-11/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAUKXAIGCXMCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Chemical Properties

The molecular formula of the compound is C₁₄H₂₀ClN₃O₂ , with a molecular weight of 297.78 g/mol . Key physical properties include a predicted boiling point of 397.1±42.0°C and a density of 1.204±0.06 g/cm³ . The Boc group enhances solubility in organic solvents and stabilizes the piperidine amine during subsequent reactions. The 6-chloropyrazine moiety introduces electrophilic reactivity, enabling further derivatization at the chlorine position.

Retrosynthetic Analysis

Retrosynthetically, the compound can be dissected into two primary components:

- Piperidine-1-carboxylate backbone : The Boc-protected piperidine.

- 6-Chloropyrazin-2-yl substituent : Introduced at the C4 position of the piperidine.

Possible disconnections include:

- Coupling between a preformed 4-substituted piperidine and a chloropyrazine derivative.

- Direct functionalization of the piperidine ring via cyclization or substitution.

Synthetic Route 1: Suzuki-Miyaura Cross-Coupling

Preparation of Boc-Protected 4-Boronopiperidine

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between aryl/heteroaryl halides and boronic acids. For this route:

- 4-Bromo-piperidine is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to yield tert-butyl 4-bromopiperidine-1-carboxylate .

- The bromide is converted to a boronic ester via Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂).

Coupling with 6-Chloro-2-iodopyrazine

2-Iodo-6-chloropyrazine reacts with the piperidine boronic ester under Suzuki conditions:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

- Base : Na₂CO₃ or Cs₂CO₃.

- Solvent : Dioxane/water mixture.

- Temperature : 80–100°C.

The reaction selectively substitutes iodine at the pyrazine’s 2-position, preserving the 6-chloro group.

Representative Reaction Conditions:

| Component | Quantity/Parameter |

|---|---|

| Piperidine boronic ester | 1.2 equiv |

| 2-Iodo-6-chloropyrazine | 1.0 equiv |

| Pd(PPh₃)₄ | 5 mol% |

| Na₂CO₃ | 2.0 equiv |

| Solvent | Dioxane/H₂O (4:1) |

| Time | 12–24 h |

| Yield | 60–75% (estimated) |

Synthetic Route 2: Nucleophilic Aromatic Substitution

Substitution on 2,6-Dichloropyrazine

2,6-Dichloropyrazine undergoes nucleophilic substitution with a Boc-protected piperidin-4-amine:

- Piperidin-4-amine is Boc-protected using Boc₂O.

- The amine attacks the electron-deficient 2-position of 2,6-dichloropyrazine, displacing chloride.

Reaction Optimization:

- Base : DIPEA or K₂CO₃ to deprotonate the amine.

- Solvent : DMF or DMSO at 80–120°C.

- Selectivity : The 6-chloro group remains intact due to reduced steric hindrance compared to the 2-position.

Challenges:

- Competing substitution at the 6-position.

- Requires elevated temperatures, risking Boc group cleavage.

Alternative Method: Reductive Amination and Cyclization

Pyrazine-Piperidine Hybrid Formation

A cyclization strategy could involve:

- Condensation of a diketone with a diamine to form the pyrazine ring.

- Reductive amination to construct the piperidine moiety.

For example, reacting 3-chloro-2,5-diketopyrazine with 1,5-diaminopentane under reducing conditions (NaBH₃CN) forms the piperidine ring. Subsequent Boc protection yields the target compound.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Potential |

|---|---|---|---|

| Suzuki Coupling | High selectivity | Requires boronic ester | 60–75% |

| Nucleophilic Substitution | Simple reagents | Competing substitution | 40–60% |

| Reductive Amination | One-pot synthesis | Complex optimization | 30–50% |

The Suzuki route offers superior regiocontrol, while nucleophilic substitution is more accessible for laboratories without specialized catalysts.

Experimental Considerations and Optimization

Boc Group Stability

The Boc group is susceptible to acidic conditions. Reactions requiring acidic workups (e.g., HCl in source) must be carefully neutralized to prevent deprotection.

Purification Challenges

Due to the compound’s high boiling point, column chromatography using silica gel and ethyl acetate/hexane mixtures is recommended.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyrazinyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

This compound has been investigated for its potential therapeutic applications, particularly in treating various diseases. Research indicates that it may possess antimicrobial and anticancer properties, contributing to its evaluation as a lead compound for drug development targeting specific diseases . Its structural features may allow it to inhibit certain enzymes or receptors involved in disease processes, making it a candidate for further exploration in pharmacology.

Case Studies

Several studies have highlighted the efficacy of related compounds in clinical settings. For instance, derivatives of piperidine compounds have shown promise as antiprotozoal agents, with some exhibiting comparable potency to established drugs like metronidazole . The ongoing research into the biological activities of tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate suggests that it could be effective against various pathogens or cancers.

Biological Research

Biological Activity

The compound is being studied for its biological activities beyond antimicrobial effects. Its interaction with cellular pathways may provide insights into mechanisms of action relevant to neuropharmacology and cancer treatment. The presence of the chloropyrazine moiety is believed to enhance its biological activity by modulating neurotransmitter systems and influencing cell signaling pathways.

Mechanism of Action

Research indicates that this compound may exert its effects through specific molecular interactions. It may inhibit particular enzymes or receptors, leading to observed biological effects such as reduced cell proliferation in cancer cells or enhanced antimicrobial activity against specific strains .

Chemical Synthesis

Synthetic Applications

In synthetic chemistry, this compound serves as an intermediate in the synthesis of various organic compounds. It is utilized as a building block in the development of new materials and reagents for chemical processes. The ability to modify its structure allows chemists to tailor its properties for specific applications.

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential therapeutic agent; studied for antimicrobial and anticancer properties. |

| Biological Research | Investigated for interactions with cellular pathways; potential neuropharmacological applications. |

| Chemical Synthesis | Used as an intermediate for synthesizing other organic compounds; building block in material science. |

Industrial Applications

Beyond laboratory research, this compound has potential industrial applications, particularly in the development of new materials. Its chemical stability and reactivity make it suitable for various chemical processes, contributing to advancements in material science and engineering.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: tert-butyl 4-(6-chloro-2-pyridyl)piperidine-1-carboxylate

- Molecular Formula : C₁₅H₁₉ClN₂O₂

- Molecular Weight : ~294.78 g/mol

- Key Differences :

- Heterocycle : Pyridine (one nitrogen atom) replaces pyrazine (two nitrogen atoms).

- Electronic Effects : Pyridine is more basic than pyrazine, altering protonation states and solubility in acidic environments.

- Applications : Pyridine derivatives are often used in metal coordination chemistry, whereas pyrazine analogs are prioritized in kinase inhibitor design due to enhanced hydrogen-bonding capabilities.

Functionalized Analogs: Amide-Linked Derivatives

- Example 1: Compound: tert-butyl 4-(5-(6-chloropyrazine-2-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate. Elemental Analysis: Observed vs. calculated values suggest trace impurities (e.g., C: 57.73 vs. 56.73 calc; Cl: 6.28 vs. 7.28 calc).

- Example 2: Compound: tert-butyl 4-(5-(3,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate.

Piperidine/Piperazine Derivatives

- Example : tert-Butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate.

- Piperazine replaces pyrazine, increasing basicity and altering solubility profiles.

- Applications: Piperazine derivatives are common in antipsychotic drugs due to their dopamine receptor affinity.

Comparative Data Table

Research Findings and Implications

- Electronic Effects : The 6-chloropyrazine group in the target compound reduces electron density at the piperidine nitrogen, making it less reactive toward electrophiles compared to pyridine analogs.

- Bioactivity: Carboxamido-linked derivatives () exhibit enhanced binding to ATP pockets in kinases due to additional hydrogen-bond donors.

- Synthetic Challenges : Elemental analysis discrepancies (e.g., Cl content in ) highlight purification challenges in complex analogs.

Biological Activity

Tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate (CAS No. 1266118-78-8) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing information from various sources to provide a comprehensive overview.

- Molecular Formula : C15H21ClN2O2

- Molecular Weight : 296.79 g/mol

- Structure : The compound features a piperidine ring substituted with a chloropyrazine moiety, which is critical for its biological activity.

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

-

Anticancer Activity :

- Piperidine derivatives have shown potential in cancer therapy. For instance, certain piperidine-based compounds have demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. These compounds may induce apoptosis and inhibit tumor growth through mechanisms involving the modulation of signaling pathways such as NF-κB and IKKb inhibition .

-

Cholinesterase Inhibition :

- Some piperidine derivatives are known to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the treatment of neurodegenerative diseases like Alzheimer’s disease. The inhibition of these enzymes can enhance cholinergic transmission, potentially improving cognitive function in affected patients .

- Anti-inflammatory Properties :

Case Studies and Experimental Data

A study examining related piperidine derivatives highlighted the following findings:

- Cytotoxicity : Various piperidine compounds were tested against FaDu hypopharyngeal tumor cells, showing that modifications to the structure can enhance cytotoxicity compared to standard treatments like bleomycin .

- Structure-Activity Relationship (SAR) : The introduction of specific substituents on the piperidine ring was found to significantly affect the biological activity, with certain configurations leading to improved efficacy in enzyme inhibition and anticancer properties .

Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in tumor cells | |

| Cholinesterase Inhibition | Enhances cholinergic transmission | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Safety and Toxicology

The safety profile of this compound is crucial for its potential therapeutic applications. Preliminary data suggest that while it exhibits some irritant properties (e.g., causing serious eye irritation), comprehensive toxicological evaluations are necessary to establish its safety for clinical use .

Q & A

Basic: What synthetic routes are commonly employed to prepare tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate?

The synthesis typically involves sequential functionalization of the piperidine ring. A common approach includes:

- Step 1: Introduction of the 6-chloropyrazine moiety via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using tert-butyl piperidine precursors .

- Step 2: Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups under anhydrous conditions, often employing di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

- Purification: Silica gel column chromatography with gradients of ethyl acetate/hexanes is standard. Reaction progress is monitored via TLC and confirmed by (e.g., δ ~1.4 ppm for Boc tert-butyl protons) and mass spectrometry (e.g., [M+H]+ ion matching theoretical MW) .

Basic: How should researchers handle and store this compound safely in the laboratory?

- PPE: Use nitrile gloves, lab coats, and ANSI-approved safety goggles. For respiratory protection, employ NIOSH-certified P95 respirators if aerosolization is possible .

- Storage: Store in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group. Ensure secondary containment in acid/corrosive-resistant cabinets .

- Spill Management: Absorb with inert material (e.g., vermiculite), avoid water jets, and dispose as hazardous waste under EPA guidelines .

Basic: What analytical techniques are critical for characterizing this compound?

- Structural Confirmation:

- Purity Assessment: HPLC with UV detection (λ = 254 nm) using C18 columns (ACN:H₂O gradient) ensures ≥95% purity .

Advanced: How can regioselectivity challenges during pyrazine functionalization be addressed?

The electron-withdrawing chlorine on pyrazine directs electrophilic attacks to the 2-position. Strategies include:

- Directed Metalation: Use LDA or TMPLi at –78°C to deprotonate the pyrazine nitrogen, enabling selective substitution .

- Catalytic Systems: Pd(dba)₂/XPhos promotes coupling at sterically accessible sites. Computational DFT studies (e.g., Gaussian 16) predict transition-state energies to optimize conditions .

- Validation: Monitor reaction progress via in-situ IR for carbonyl intermediates (e.g., 1700 cm⁻¹ for Boc groups) .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. SHELXT (intrinsic phasing) or SHELXD (dual-space methods) solve initial structures .

- Refinement: SHELXL refines anisotropic displacement parameters. Discrepancies in bond lengths (e.g., C-Cl vs. C-N) may arise from thermal motion; apply Hirshfeld rigidity constraints .

- Validation: Check R₁/wR₂ residuals (<5% for high-quality data) and ADDSYM (PLATON) for missed symmetry .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

- Lipophilicity: Calculate logP (e.g., XLogP3 ~2.8) and PSA (~60 Ų) using ChemAxon or Schrödinger QikProp .

- Metabolic Stability: CYP450 isoform interactions (e.g., CYP3A4) are modeled via docking (AutoDock Vina) using crystal structures (PDB ID: 1TQN) .

- Toxicity: Apply QSAR models (e.g., ProTox-II) to predict LD₅₀ and hepatotoxicity. Experimental validation via Ames test (TA98 strain) is recommended .

Advanced: How does the chloropyrazine group influence reactivity in downstream modifications?

- Electrophilic Aromatic Substitution (EAS): Chlorine deactivates the ring, favoring nitration/sulfonation under strong acidic conditions (H₂SO₄/HNO₃ at 0°C) .

- Nucleophilic Displacement: KOtBu/DMF at 100°C replaces Cl with amines (e.g., piperazine), monitored by (if fluorinated analogs are synthesized) .

- Photoreactivity: UV irradiation (λ = 300–400 nm) induces homolytic C-Cl bond cleavage, forming radicals detectable via EPR spin trapping .

Advanced: What strategies mitigate low yields in Boc deprotection steps?

- Acidic Conditions: Use TFA/DCM (1:4 v/v) at 0°C for 2 hr. Avoid prolonged exposure to prevent piperidine ring oxidation .

- Alternative Deprotection: HCl (4M in dioxane) at RT for 4 hr, followed by neutralization with NaHCO₃. Monitor by FTIR (loss of Boc carbonyl at 1680 cm⁻¹) .

- Byproduct Analysis: LC-MS identifies tert-butyl carbocation adducts (m/z 57). Add scavengers (e.g., triisopropylsilane) to suppress side reactions .

Table 1: Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 313.80 g/mol | |

| Melting Point | 120–122°C (DSC, heating rate 10°C/min) | |

| LogP | 2.8 (Calculated, XLogP3) | |

| Solubility (H₂O) | <0.1 mg/mL (Shake-flask, pH 7.4) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.